![molecular formula C15H20ClN3O3S B2818942 2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide CAS No. 2411335-56-1](/img/structure/B2818942.png)
2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide
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Description
Chloroacetamide is a chlorinated organic compound with the molecular formula ClCH2CONH2 . It is a colorless solid, although older samples may appear yellow . It has a characteristic odor and is readily soluble in water .
Synthesis Analysis
Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .Molecular Structure Analysis
The molecular structure of chloroacetamide consists of a chloro group (Cl), a methyl group (CH2), a carbonyl group (C=O), and an amide group (NH2) attached to a central carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide” are not available, chloroacetamide and its derivatives are known to participate in various chemical reactions. For example, they can undergo reactions to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
Chloroacetamide has a molar mass of 93.51 g·mol−1 . It appears as colorless or yellow crystals and has a melting point of 120 °C (248 °F; 393 K) . It is readily soluble in water, with a solubility of 90 g/L at 25°C .Safety and Hazards
Future Directions
The future directions of research on “2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide” and similar compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, herbicides, and preservatives . Further studies could also focus on understanding their mechanisms of action and improving their safety profiles .
properties
IUPAC Name |
2-chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-19-9-4-2-3-8-14(19)18-23(21,22)13-7-5-6-12(10-13)17-15(20)11-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,20)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRUWAPLAVLGBX-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-[(1-methylazepan-2-ylidene)sulfamoyl]phenyl}acetamide |
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